Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Description
Overview of Thiazole-Sulfonyl Derivatives
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities and structural versatility. The thiazole ring system, consisting of sulfur and nitrogen atoms positioned in a five-membered aromatic heterocycle, exhibits unique electronic properties that contribute to its widespread utility in chemical synthesis and biological applications. The aromatic nature of the thiazole ring results from the delocalization of pi electrons, which meets the Huckel rule requirement for aromaticity with a minimum of six pi electrons.
The incorporation of sulfonyl functional groups into thiazole-containing compounds represents a strategic approach to enhancing biological activity and modulating physicochemical properties. Sulfonyl groups serve as important pharmacophores responsible for diverse biological activities and are found as core fragments in many clinically utilized therapeutic agents. The combination of thiazole and sulfonyl moieties creates compounds with enhanced reactivity profiles and improved molecular recognition capabilities.
Recent synthetic developments have focused on thiazole-sulfonyl hybrid molecules, which demonstrate superior biological activities compared to their individual components. These compounds typically exhibit enhanced binding affinity to target proteins and improved selectivity profiles. The sulfonyl group acts as both an electron-withdrawing substituent and a hydrogen bond acceptor, significantly influencing the compound's interaction with biological targets.
The structural diversity achievable through thiazole-sulfonyl derivatives is exemplified by various substitution patterns at different positions of the thiazole ring. Substitutions at the 2, 4, and 5 positions of the thiazole ring allow for fine-tuning of electronic and steric properties, enabling the development of compounds with tailored biological activities. The electron-withdrawing nature of the sulfonyl group further modulates the electronic distribution within the thiazole ring, affecting both chemical reactivity and biological interactions.
Significance of Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate in Organic Chemistry
This compound, with the Chemical Abstracts Service registry number 1803604-49-0, represents a highly functionalized heterocyclic compound that incorporates multiple reactive centers within its molecular framework. The compound's molecular formula C7H8N2O6S2 reflects its complex composition, including thiazole, nitro, sulfonyl, and ester functionalities.
The structural analysis reveals several key features that contribute to the compound's chemical significance. The 5-nitro substitution on the thiazole ring introduces a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. This nitro group enhances the electrophilic character of the thiazole ring while simultaneously affecting the acidity of adjacent protons. The sulfonyl linkage at the 2-position of the thiazole ring creates a direct connection between the heterocyclic core and the propanoate side chain, establishing a rigid structural framework that influences molecular conformation.
The propanoate ester functionality provides additional versatility for chemical modifications and derivatization reactions. This ester group serves as a potential site for hydrolysis reactions, enabling the conversion to the corresponding carboxylic acid derivative. Such transformations are valuable for developing prodrug approaches or for creating compounds with altered physicochemical properties.
Table 1: Key Structural Properties of this compound
The compound's design incorporates principles of structure-activity relationship optimization, where multiple pharmacophoric elements are combined to enhance biological activity. The nitro group at the 5-position of the thiazole ring is particularly significant, as this substitution pattern has been associated with enhanced antimicrobial and cytotoxic activities in related compounds. The sulfonyl bridge provides both structural rigidity and potential for hydrogen bonding interactions with biological targets.
Synthetic accessibility represents another important aspect of this compound's significance in organic chemistry. The presence of multiple functional groups creates opportunities for diverse synthetic transformations, including nucleophilic substitutions, reduction reactions, and ester hydrolysis. These transformation possibilities make the compound valuable as a synthetic intermediate for accessing more complex molecular architectures.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, reflecting the compound's potential applications across various scientific disciplines. Primary research goals focus on elucidating the compound's synthetic accessibility, chemical reactivity patterns, and potential biological activities through systematic structure-activity relationship studies.
Synthetic methodology development represents a central research objective, with particular emphasis on optimizing reaction conditions for efficient compound preparation. Current synthetic approaches typically involve multi-step procedures that require careful optimization of reaction parameters to achieve acceptable yields and product purity. Research efforts concentrate on developing more efficient synthetic routes that minimize the number of synthetic steps while maintaining high product quality.
Structure-activity relationship investigations constitute another fundamental research objective, aimed at understanding how structural modifications influence biological activity. These studies involve systematic variation of substituents at different positions of the thiazole ring and evaluation of resulting changes in biological activity profiles. Such investigations provide valuable insights for rational drug design and lead compound optimization.
Table 2: Research Areas and Methodological Approaches
| Research Area | Methodological Approach | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Multi-step organic synthesis | Optimized synthetic routes |
| Structure-Activity Relationships | Systematic structural modification | Activity optimization |
| Chemical Reactivity | Mechanistic studies | Reaction pathway elucidation |
| Biological Evaluation | In vitro assays | Activity profiling |
Mechanistic studies of chemical reactivity patterns form an essential component of the research scope, focusing on understanding the compound's behavior under various reaction conditions. These investigations examine how the nitro group, sulfonyl functionality, and ester moiety influence overall molecular reactivity. Such mechanistic insights are crucial for predicting reaction outcomes and developing new synthetic transformations.
Biological activity evaluation represents a significant research objective, with studies examining the compound's potential therapeutic applications. These investigations typically employ cell-based assays to assess cytotoxic activity against various cancer cell lines, as demonstrated in related thiazole-sulfonyl derivatives. The combination of thiazole and sulfonyl functionalities suggests potential applications in antimicrobial therapy, given the established biological activities of related compounds.
The research scope also encompasses physicochemical property characterization, including solubility studies, stability assessments, and spectroscopic analysis. Understanding these properties is essential for predicting the compound's behavior in biological systems and for optimizing formulation strategies in potential therapeutic applications. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural confirmation and purity assessment.
Properties
IUPAC Name |
methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O6S2/c1-15-6(10)2-3-17(13,14)7-8-4-5(16-7)9(11)12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQKUNRSQPFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=NC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate typically involves the following key stages:
- Construction of the 1,3-thiazole ring with a nitro substituent at the 5-position.
- Introduction of the sulfonyl group at the 2-position of the thiazole ring.
- Attachment of the propanoate moiety via sulfonyl linkage.
- Esterification to form the methyl ester.
Preparation of the 5-Nitro-1,3-Thiazole Core
The 1,3-thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thiourea or thioamides. For the 5-nitro substitution, nitro-substituted α-haloketones or aldehydes are employed.
- The Hantzsch method enables the efficient formation of thiazole rings with diverse substituents, including nitro groups, by reacting appropriate halogenated carbonyl compounds with thiourea derivatives.
- Reaction conditions typically involve refluxing in polar solvents such as water, ethanol, or acetic acid for several hours (5 h at boiling temperature or 90–100 °C) to ensure complete cyclization.
Sulfonylation at the 2-Position of Thiazole
Sulfonylation involves introducing the sulfonyl (-SO2-) group onto the thiazole ring, specifically at the 2-position.
- This can be achieved by reacting the 2-thiazolylmethanol intermediate with sulfonyl chlorides or by oxidation of thiazol-2-yl sulfides to sulfonyl derivatives.
- A patent describes reacting thiazol-5-yl-methanol with suitable alkyl or aryl haloformates in the presence of bases and solvents to form sulfonylated intermediates.
- Bases such as triethylamine or sodium carbonate and solvents like acetonitrile or DMF are typically used to facilitate the reaction.
Attachment of the Propanoate Moiety and Esterification
The propanoate group is introduced via the sulfonyl linkage to the thiazole ring.
- The sulfonylated thiazole intermediate is reacted with propanoic acid derivatives or their halogenated analogs to form the corresponding sulfonylpropanoic acid.
- Subsequent esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) yields the methyl ester, this compound.
- Esterification is typically carried out under reflux conditions in methanol for several hours to ensure complete conversion.
Optimized Reaction Conditions and Yields
From the synthesis of related thiazole derivatives, optimal yields are obtained under the following conditions:
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Hantzsch thiazole synthesis | α-haloketone + thiourea | Water, AcOH, DMF | 90–100 °C | 5 h | 70–85 |
| Sulfonylation | Thiazol-5-yl-methanol + alkyl/aryl haloformate + base | Acetonitrile, DMF | Room temp to reflux | 2–4 h | 65–80 |
| Propanoate attachment | Sulfonylated intermediate + propanoic acid derivative | DMF, Acetonitrile | Room temp | 3–6 h | 60–75 |
| Esterification | Sulfonylpropanoic acid + methanol + acid catalyst | Methanol | Reflux | 4–6 h | 80–90 |
These conditions are adapted from related thiazole sulfonyl ester syntheses reported in the literature and patents.
Representative Reaction Scheme
- Hantzsch synthesis : Nitro-substituted α-haloketone + thiourea → 5-nitro-1,3-thiazole-2-ylmethanol
- Sulfonylation : Thiazol-5-ylmethanol + methyl chloroformate (or other haloformate) + base → 5-nitro-1,3-thiazol-2-yl sulfonyl intermediate
- Propanoate attachment : Sulfonyl intermediate + propanoic acid derivative → 3-(5-nitro-1,3-thiazol-2-yl)sulfonylpropanoic acid
- Esterification : Sulfonylpropanoic acid + methanol + acid catalyst → this compound
Analytical Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of thiazole protons, sulfonyl-linked methylene groups, and methyl ester signals. For example, CH2 groups adjacent to sulfonyl and ester groups appear at characteristic chemical shifts (~2.5–4.5 ppm in ^1H NMR).
- IR Spectroscopy : Characteristic absorption bands include sulfonyl S=O stretches (~1150–1350 cm^-1), ester C=O (~1730 cm^-1), and nitro groups (~1520 and 1340 cm^-1).
- Elemental Analysis : Confirms the presence of nitrogen, sulfur, and oxygen consistent with the molecular formula.
- Chromatography : Purity assessed by HPLC or TLC, with retention times consistent with expected polarity.
Summary of Key Research Findings
- The Hantzsch method remains the most reliable approach for synthesizing the 5-nitro-1,3-thiazole core with high regioselectivity and yield.
- Sulfonylation via haloformate intermediates provides an efficient route to introduce the sulfonyl group at the 2-position of the thiazole ring.
- Esterification under acidic reflux conditions yields the methyl ester with high purity and yield.
- Reaction parameters such as solvent choice, base, temperature, and time critically influence yield and purity.
- The described synthetic route is reproducible and scalable, suitable for further biological evaluation and functionalization.
This detailed overview integrates data from patents and peer-reviewed synthesis studies on thiazole derivatives, providing a professional and authoritative guide to the preparation of this compound.
Chemical Reactions Analysis
Nitro Group Reduction
The 5-nitro substituent on the thiazole ring undergoes reduction under catalytic hydrogenation or electrochemical conditions. This reaction is critical for generating bioactive intermediates:
Mechanistic Note : The nitro group’s reduction potential aligns with electrochemical studies of nitroheterocycles, where electron-deficient thiazoles facilitate single-step reduction to amines .
Sulfonyl Group Reactivity
The sulfonyl moiety participates in nucleophilic substitution (S<sub>N</sub>2) and coupling reactions:
Nucleophilic Displacement
Reaction with amines or thiols yields sulfonamide or sulfonate derivatives:
-
Example : Treatment with morpholine in DMF at 80°C produces N-morpholino sulfonamide adducts .
-
Kinetics : Reactivity is enhanced by the electron-withdrawing nitro group, which polarizes the S–O bonds .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the sulfonyl-thiazole interface are feasible but require optimized ligands due to steric hindrance .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis under basic or enzymatic conditions:
Note : The carboxylic acid derivative exhibits enhanced solubility in polar solvents, enabling further derivatization .
Cycloaddition and Heterocycle Formation
The nitro-thiazole core participates in [3+2] cycloadditions with dipolarophiles:
-
Example : Reaction with acetylenedicarboxylate forms pyrazole-thiazole hybrids under microwave irradiation .
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Outcome : Regioselectivity is governed by the electron-deficient nature of the thiazole ring .
Electrophilic Aromatic Substitution
Despite the electron-withdrawing nitro group, directed substitutions occur at specific positions:
| Reagent | Position | Product |
|---|---|---|
| Br₂/FeCl₃ | C-4 of thiazole | 4-Bromo-5-nitrothiazole sulfonyl derivative |
| HNO₃/H₂SO₄ | No reaction | Steric and electronic deactivation observed. |
Scientific Research Applications
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The nitro group in the target compound is directly attached to the thiazole ring, enhancing electron-withdrawing properties compared to 8h , where the nitro group is on a phenyl substituent. This difference may influence reactivity in nucleophilic substitutions or redox reactions .
- Linkage Type: The target compound uses a sulfonyl (-SO₂-) bridge, whereas 8d and 8h employ sulfanyl (-S-) linkages.
- Bioactivity Implications : Amide-containing analogs (e.g., 8d , 8h ) are structurally optimized for enzyme inhibition (e.g., alkaline phosphatase), while the ester group in the target compound may render it more suitable as a prodrug or synthetic intermediate .
Thiazole-Sulfonamide Derivatives
and describe compounds with sulfonamide or sulfamoyl groups, offering additional points of comparison:
Key Observations :
- Hydrophilicity: The hydroxyethyl group in ’s compound introduces additional hydrogen-bond donors, likely enhancing solubility compared to the nitro-substituted target compound .
Thiadiazole and Pyrazole Analogs
and highlight heterocyclic variants with distinct ring systems:
Key Observations :
- Electronic Profiles: The amino group in ’s thiadiazole derivative provides electron-donating character, contrasting with the electron-deficient nitro-thiazole system in the target compound. This may alter binding affinities in metalloenzyme interactions .
- Lipophilicity : The trifluoromethyl group in ’s pyrazole analog increases lipophilicity (logP ~2.5 estimated), whereas the target compound’s sulfonyl and nitro groups may result in a lower logP, favoring different pharmacokinetic profiles .
Biological Activity
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate is a compound belonging to the thiazole family, recognized for its unique structural features that include a nitro group and a sulfonyl group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazole ring with a nitro group at the 5-position and a sulfonyl group attached to the propanoate moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
This compound exhibits several biological activities through various mechanisms:
- Enzyme Interactions : The compound interacts with specific enzymes, influencing their activity through competitive inhibition or allosteric modulation. For example, it has been shown to affect the activity of enzymes involved in neurotransmitter synthesis, particularly acetylcholine.
- Cell Signaling Modulation : It influences cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes. This modulation is crucial for its potential therapeutic effects in various diseases.
- Cytotoxicity : Studies indicate that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. The nitro and sulfonyl groups enhance the compound's ability to induce apoptosis in malignant cells .
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:
The structure-activity relationship (SAR) studies suggest that the presence of both nitro and sulfonyl groups is essential for its cytotoxic activity. The interaction with specific biomolecules leads to significant changes in cell viability and apoptosis pathways.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects by modulating neurotransmitter levels and protecting against neurodegeneration. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Study on Anticancer Activity
A study conducted by Evren et al. (2019) explored the anticancer effects of thiazole derivatives, including this compound. The compound was tested against human lung adenocarcinoma cells (A549) and showed a significant reduction in cell proliferation compared to control groups. The study highlighted the importance of the nitro group in enhancing cytotoxicity .
Neuroprotective Mechanism Investigation
Another investigation focused on the neuroprotective mechanisms of this compound, revealing that it modulates acetylcholine synthesis positively. This finding suggests potential applications in developing treatments for cognitive disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of a pre-formed 5-nitrothiazole intermediate. Acyl chloride coupling reactions (e.g., using 3-chlorosulfonylpropanoate derivatives) under anhydrous conditions are common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Control reaction temperature (<0°C during sulfonylation) to minimize side reactions. Use nitrogen atmosphere to prevent hydrolysis of reactive intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). The sulfonyl group (δ ~3.5–4.0 ppm for CH2-SO2) and nitro-thiazole protons (δ ~8.0–9.0 ppm) are diagnostic .
- HPLC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻. Use C18 columns with acetonitrile/water (0.1% formic acid) for retention .
- FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to propanoic acid derivatives). Store at -20°C in amber vials under argon to prevent light-/moisture-induced decomposition .
Advanced Research Questions
Q. What crystallographic strategies are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions influence packing?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL (for refinement) . Crystallize from slow evaporation of dichloromethane/hexane. Key interactions include π-π stacking between thiazole rings and hydrogen bonds involving the nitro group. Compare packing motifs with related sulfonamides to predict solubility .
- Data Interpretation : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., S···O interactions from sulfonyl groups) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the nitro-thiazole sulfonyl moiety’s role in biological activity?
- Methodology : Synthesize analogs with modifications (e.g., replacing nitro with cyano or varying sulfonyl chain length). Test in enzyme inhibition assays (e.g., GSK-3β, using protocols from nitro-thiazole urea inhibitors as a template) . Use molecular docking (AutoDock Vina) to correlate activity with electronic properties (HOMO-LUMO gaps calculated via DFT/B3LYP) .
Q. What analytical approaches resolve contradictions in reported solubility and reactivity data for this compound?
- Methodology : Perform comparative studies using standardized solvents (e.g., DMSO, THF). Use dynamic light scattering (DLS) to assess aggregation tendencies. Reconcile discrepancies by validating purity (>98% via HPLC) and controlling crystal polymorphism (PXRD analysis) .
Q. How can computational methods aid in predicting metabolic pathways or degradation products?
- Methodology : Employ in silico tools like Meteor (Lhasa Ltd) to simulate phase I/II metabolism. Validate predictions with LC-MS/MS analysis of incubated samples (e.g., liver microsomes). Focus on sulfonyl ester hydrolysis and nitro reduction pathways .
Q. What strategies optimize enantiomeric purity if chiral centers are introduced during synthesis?
- Methodology : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol. Alternatively, employ asymmetric catalysis (e.g., Evans oxazaborolidine) during key steps. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
Methodological Notes
- Contradictions in Data : Differences in reported melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis (C, H, N, S) .
- Advanced Characterization : For mechanistic studies, use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
